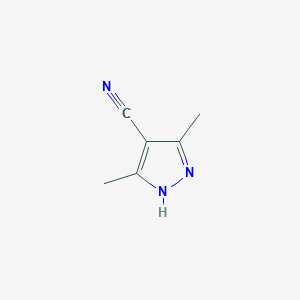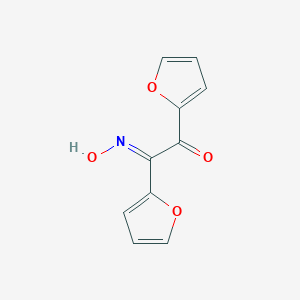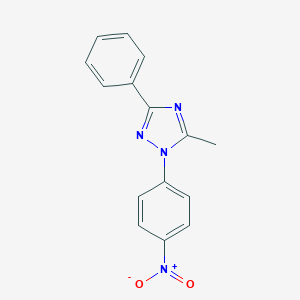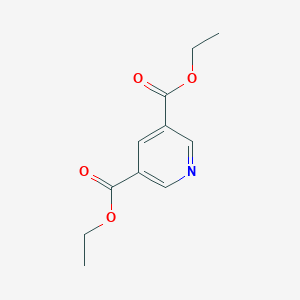
3,5-dimethyl-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
3,5-Dimethyl-1H-pyrazole-4-carbonitrile (DMP-CN) is an organic compound that belongs to the class of nitriles. It is a colorless, hygroscopic solid that is soluble in water and organic solvents. It has a molecular weight of 129.13 g/mol and a melting point of 111°C. DMP-CN has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and pharmacology.
Applications De Recherche Scientifique
Oxidation of Alcohols
3,5-Dimethyl-1H-pyrazole is used in conjunction with Chromium (VI) oxide as a reagent for the oxidation of primary and secondary alcohols to carbonyl compounds .
Synthesis of Pyrazolato Ligands
This compound is a common reagent for preparing pyrazolato ligated complexes, which are important in coordination chemistry .
Biological Activities
Indole derivatives, which can be synthesized from pyrazole compounds, exhibit a wide range of biological activities including antiviral, anti-inflammatory, and anticancer properties .
Formation of Pyrazolo[1,5-a]pyrimidines
In acid media, 3(5)-amino-5(3)-hydroxy pyrazoles can lead to the formation of pyrazolo[1,5-a]pyrimidines due to resonance stabilization by the -OH group .
Anti-inflammatory Applications
Pyrazole moieties have been incorporated into compounds with significant anti-inflammatory activities, such as 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles .
Synthesis of Innovative Pyrazole Derivatives
Recent advances have seen the synthesis of innovative 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides using chalcones and aminoguanidine hydrochloride under ultrasonic irradiation .
Mécanisme D'action
Target of Action
The primary targets of 3,5-dimethyl-1H-pyrazole-4-carbonitrile are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the target organisms, leading to their death .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could impact its absorption, distribution, metabolism, and excretion.
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . For instance, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicited better inhibition effects against Plasmodium berghei .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-dimethyl-1H-pyrazole-4-carbonitrile. For instance, the compound should be stored in a dry environment at room temperature to maintain its stability . The local environment around the target organisms, including various growth factors and cytokines, can also affect the compound’s action .
Propriétés
IUPAC Name |
3,5-dimethyl-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-4-6(3-7)5(2)9-8-4/h1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTVBTYFIVEVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429091 | |
| Record name | 3,5-dimethyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108161-12-2 | |
| Record name | 3,5-dimethyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinoline]-2'-one](/img/structure/B188982.png)







